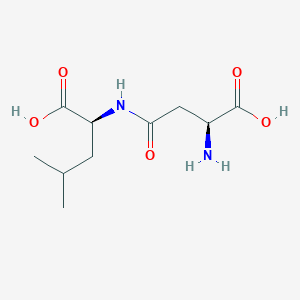

beta-Asp-Leu

Übersicht

Beschreibung

Beta-Asp-Leu is a dipeptide that is the N- (L-beta-aspartyl) derivative of L-leucine . It has a role as a human urinary metabolite and is functionally related to an aspartic acid and a leucine .

Synthesis Analysis

The synthesis of beta-Asp-Leu involves complex biochemical pathways. For instance, the fatty acid β-oxidation pathway is activated by Leu deprivation in HepG2 cells . Also, prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups has been reported .

Molecular Structure Analysis

Beta-Asp-Leu has a molecular formula of C10H18N2O5 . The average mass is 246.260 Da and the monoisotopic mass is 246.121567 Da .

Chemical Reactions Analysis

Beta-Asp-Leu can undergo various chemical reactions. For example, it has been found that a beta-aspartic acid (β-Asp) residue can be formed spontaneously through the deamination reaction of asparagines and the isomerization of α-Asp under physiological conditions .

Physical And Chemical Properties Analysis

Beta-Asp-Leu has a density of 1.3±0.1 g/cm3, a boiling point of 527.6±50.0 °C at 760 mmHg, and an enthalpy of vaporization of 87.8±6.0 kJ/mol . It also has a flash point of 272.9±30.1 °C and an index of refraction of 1.517 .

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Research : Beta-amyloid peptides, which include β-Aspartyl-Leucine, are linked to the abnormal deposition of peptides in Alzheimer's disease. Structural alterations in these peptides, specifically in the aspartyl residues, may affect their conformation and stability in plaque cores, influencing the progression of Alzheimer's disease (Roher et al., 1993).

Enzyme Activity : β-Aspartyl-Leucine is a substrate for β-aspartyl peptidase from Escherichia coli, showing specificity for β-aspartyl dipeptides. This enzyme plays a role in peptide metabolism, particularly in bacterial systems (Haley, 1968).

Peptide Hydrolysis : The hydrolysis of peptide bonds, crucial in various biological and industrial applications, involves enzymes like aspartyl and metalloproteases. β-Aspartyl-Leucine could be relevant in understanding the enzyme-substrate interactions and the roles of metal ions in these enzymes (Paul et al., 2016).

Drug Development : Aspartyl protease inhibitors, which may include analogs of β-Aspartyl-Leucine, have been investigated for their potential in inhibiting amyloid beta-protein precursor gamma-secretase activity. This is significant for therapeutic strategies against Alzheimer's disease (Shearman et al., 2000).

Metabolism in Pancreatic Beta-Cells : Studies have explored the interactions between the metabolism of amino acids like Leucine and glucose in pancreatic beta-cells. β-Aspartyl-Leucine may play a role in these metabolic processes, influencing insulin release and glucose metabolism (Gylfe & Sehlin, 1976).

Synthesis and Hydrolysis of β-Aspartyl Peptides : Glycosylasparaginase, an enzyme involved in glycoprotein hydrolysis, can catalyze the hydrolysis and synthesis of β-aspartyl peptides. This process is significant for understanding the metabolism of these peptides in mammalian systems (Noronkoski et al., 1998).

Lysosomal Pathway in Beta-Secretase Degradation : Research has shown that BACE, an enzyme involved in amyloid plaque formation, is degraded via the lysosomal pathway. Beta-Aspartyl-Leucine may be relevant in understanding the sorting and degradation mechanisms of such enzymes (Koh et al., 2005).

Protein Degradation and Aging : Deamidation, isomerization, and racemization at aspartyl residues in peptides, including β-Aspartyl-Leucine, contribute to protein degradation, which is a factor in aging and the functional alteration of proteins (Geiger & Clarke, 1987).

Zukünftige Richtungen

The future directions of beta-Asp-Leu research could involve further exploration of its potential applications in various fields. For instance, self-assembling peptides have shown tremendous potential in the fields of material sciences, nanoscience, and medicine . Therefore, beta-Asp-Leu, being a dipeptide, could potentially be used in these areas.

Eigenschaften

IUPAC Name |

(2S)-2-[[(3S)-3-amino-3-carboxypropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-5(2)3-7(10(16)17)12-8(13)4-6(11)9(14)15/h5-7H,3-4,11H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJILWQAFPUBHP-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Asp(Leu-OH)-OH | |

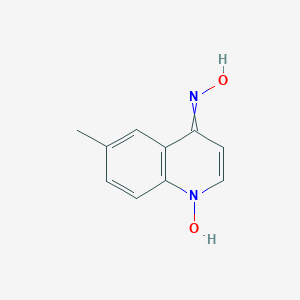

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)